molecular formula C19H17F3N6O B2877839 (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1171226-90-6

(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No. B2877839
CAS RN: 1171226-90-6
M. Wt: 402.381
InChI Key: VYORPANTKISDEE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a trifluoromethyl group. These functional groups suggest that the compound could have a variety of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the various substituents. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the various substituents. For example, the pyrazole and pyrimidine rings might participate in various substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the polar substituents might affect its solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Activity

A library of anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, structurally related to the given compound, were synthesized and evaluated for their anticancer activity against cervical cancer cells (HeLa and SiHa). These compounds demonstrated antiproliferative activity and significant cytotoxicity, inducing cell-cycle arrest and apoptosis through the activation of the p53 pathway, a crucial mechanism in cancer therapy (Kamal et al., 2012). This finding highlights the potential of such compounds in the development of new cancer therapies.

Antimicrobial and Antifungal Agents

Compounds structurally related to the specified chemical have been synthesized and characterized, showing promising antibacterial and antifungal activities. Specifically, novel 1,5-disubstituted pyrazole and isoxazole derivatives exhibited good activity against a range of bacterial and fungal strains, suggesting their potential as lead compounds for developing new antimicrobial agents (Sanjeeva et al., 2022).

Anticonvulsant Drug Development

An HPLC method was developed and validated for the determination of related substances in "Epimidin," an anticonvulsant drug candidate structurally related to the given compound. This research underscores the role of such compounds in the development of new medications for the treatment of convulsive disorders, showcasing their therapeutic potential beyond antimicrobial and anticancer applications (Severina et al., 2021).

Molecular Docking and Computational Studies

Several studies involving compounds structurally related to the specified chemical have utilized molecular docking and computational methods to elucidate their mechanism of action and optimize their biological activities. For instance, novel heterocycles were synthesized and evaluated for their antimicrobial and in vitro anticancer activities, with molecular docking studies providing insights into their interactions with biological targets, demonstrating the importance of computational approaches in the design and development of new therapeutic agents (Fahim et al., 2021).

Mechanism of Action

The biological activity of this compound would depend on its specific interactions with biological targets. Similar compounds have been found to have a range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. It’s important to handle all chemical compounds with appropriate safety precautions .

properties

IUPAC Name

[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O/c20-19(21,22)15-4-1-3-14(11-15)18(29)27-9-7-26(8-10-27)16-12-17(24-13-23-16)28-6-2-5-25-28/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYORPANTKISDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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